molecular formula C11H9FN2O B13169816 2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No.: B13169816
M. Wt: 204.20 g/mol
InChI Key: SFRMCIRTIHICDV-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a fluorine atom and a 1-methyl-1H-pyrazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of selective enzyme inhibitors and advanced materials .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-fluoro-4-(1-methylpyrazol-3-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-14-5-4-11(13-14)8-2-3-9(7-15)10(12)6-8/h2-7H,1H3

InChI Key

SFRMCIRTIHICDV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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